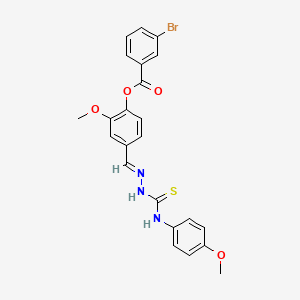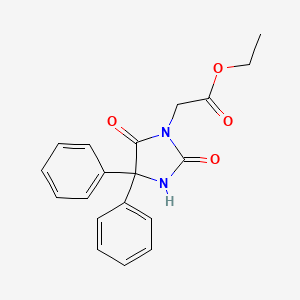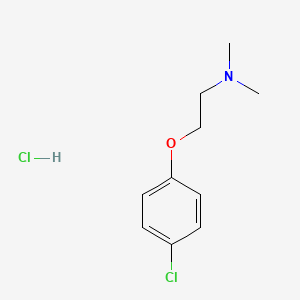
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, a carbamothioyl group, and a bromobenzoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate typically involves multiple steps. One common method includes the condensation of vanillin and p-anisidine to form a Schiff base, followed by further reactions to introduce the carbamothioyl and bromobenzoate groups . The reaction conditions often involve the use of solvents like methanol and water, with stirring at room temperature for specific durations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
化学反応の分析
Types of Reactions
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of the bromine atom with various nucleophiles.
科学的研究の応用
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s methoxy and carbamothioyl groups play crucial roles in its biological activity, potentially interacting with enzymes and other proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate oxidative stress and inhibit microbial growth .
類似化合物との比較
Similar Compounds
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol: Similar structure but lacks the bromobenzoate moiety.
4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in other functional groups.
Uniqueness
2-Methoxy-4-((2-((4-methoxyphenyl)carbamothioyl)hydrazono)methyl)phenyl 3-bromobenzoate is unique due to its combination of methoxy, carbamothioyl, and bromobenzoate groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
CAS番号 |
765912-83-2 |
|---|---|
分子式 |
C23H20BrN3O4S |
分子量 |
514.4 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H20BrN3O4S/c1-29-19-9-7-18(8-10-19)26-23(32)27-25-14-15-6-11-20(21(12-15)30-2)31-22(28)16-4-3-5-17(24)13-16/h3-14H,1-2H3,(H2,26,27,32)/b25-14+ |
InChIキー |
GNTZJKIZKPNLGW-AFUMVMLFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
正規SMILES |
COC1=CC=C(C=C1)NC(=S)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)







![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)

